molecular formula C11H11NO4 B8595513 3-Cyanopropyl 2,5-dihydroxybenzoate

3-Cyanopropyl 2,5-dihydroxybenzoate

Cat. No. B8595513
M. Wt: 221.21 g/mol
InChI Key: WDYZWMZJQRMVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyanopropyl 2,5-dihydroxybenzoate is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyanopropyl 2,5-dihydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyanopropyl 2,5-dihydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Cyanopropyl 2,5-dihydroxybenzoate

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

3-cyanopropyl 2,5-dihydroxybenzoate

InChI

InChI=1S/C11H11NO4/c12-5-1-2-6-16-11(15)9-7-8(13)3-4-10(9)14/h3-4,7,13-14H,1-2,6H2

InChI Key

WDYZWMZJQRMVPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)OCCCC#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,5-dihydroxybenzoic acid (4.6 g; 30 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (5.0 g; 33 mmol), 4-bromobutyronitrile (4.9 g; 33 mmol) and acetonitrile (70 ml) was heated under reflux overnight. The reaction mixture was added to water (500 ml) and extracted with ethyl acetate (3×100 ml). The combined organic layers were washed with 1N-hydrochloric acid (150 ml) and water (2×150 ml), dried over magnesium sulphate and filtered. The organic solvent was then removed in vacuo. The residue (6.2 g) was recrystallised from ethyl acetate/hexane to yield 5.2 g (78%) of the desired 3-cyanopropyl 2,5-dihydroxybenzoate.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.